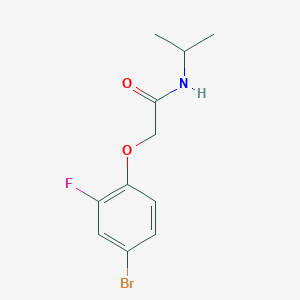

2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE

Description

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKYIAVCLWXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and isopropylamine.

Formation of Intermediate: 4-bromo-2-fluorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-fluorophenoxy)acetyl chloride.

Amidation Reaction: The intermediate 2-(4-bromo-2-fluorophenoxy)acetyl chloride is then reacted with isopropylamine to form the final product, 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The acetamide group can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Oxidation of the acetamide group can yield carboxylic acids.

Reduction: Reduction can lead to the formation of amines.

Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential biological activities. Preliminary studies suggest that compounds with similar structures often exhibit:

- Antimicrobial Properties : Research indicates that halogenated phenoxy compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : The presence of bromine and fluorine atoms may enhance the compound's ability to interact with cancer cell receptors or enzymes, potentially leading to the development of new anticancer drugs .

Pharmacological Studies

Studies on the interaction of 2-(4-Bromo-2-fluorophenoxy)-N-isopropylacetamide with specific molecular targets are crucial for understanding its therapeutic potential. These studies typically involve:

- Enzyme Inhibition Assays : Evaluating how the compound affects enzyme activity related to disease pathways.

- Receptor Binding Studies : Investigating how well the compound binds to various receptors, which could indicate its efficacy as a drug candidate .

Synthesis and Development

The synthesis of this compound involves several steps that can affect yield and purity:

- Synthetic Routes : Utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Optimization of Reaction Conditions : Adjusting temperature and solvent choice to enhance product yield .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Showed significant inhibition of Gram-positive bacteria | Potential use in developing new antibiotics |

| Anticancer Properties | Induced apoptosis in cancer cell lines | Could lead to new cancer therapies |

| Enzyme Interaction | Inhibited specific enzymes linked to metabolic disorders | May provide insights into drug design for metabolic diseases |

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding and other interactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

In contrast, 2-[(4-bromophenyl)amino]-N-phenylacetamide lacks the phenoxy linkage but includes a bromophenylamino group, which could influence π-π stacking interactions in crystalline states or receptor binding .

Steric and Electronic Effects: The N-isopropyl group in the target compound introduces steric bulk, possibly reducing rotational freedom compared to the smaller N-phenyl group in 2-[(4-bromophenyl)amino]-N-phenylacetamide. This may impact binding affinity in enzyme inhibition studies . The trifluoromethoxy group in 2-(3-trifluoromethoxy-phenoxy)-propylamine provides strong electron-withdrawing effects, which are absent in the target compound, suggesting differences in reactivity or metabolic stability .

Polarity and Solubility: Smaller fluorinated compounds like 3-fluoropropanol exhibit higher polarity and water solubility compared to the target compound, which may limit its applicability in aqueous environments .

Research Findings and Methodological Context

- Crystallographic Analysis: Tools like SHELXL () and ORTEP-3 () are widely used for refining crystal structures of halogenated compounds. For example, the bromo-fluoro substitution pattern in the target compound could lead to distinct crystallographic parameters (e.g., bond angles, packing efficiency) compared to non-halogenated analogs.

- Synthetic Challenges: The presence of both bromine and fluorine on the phenoxy ring may complicate synthesis due to competing reactivity, a common issue in multi-halogenated systems.

Biological Activity

2-(4-Bromo-2-fluorophenoxy)-N-isopropylacetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₁₃BrFNO₂

- Molecular Weight : 290.13 g/mol

- CAS Number : 923105-75-3

The biological activity of 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to act as an inhibitor of certain enzymes, potentially modulating pathways involved in disease processes.

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, which could be significant in treating inflammatory diseases.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Properties : Preliminary studies suggest that 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide has activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting a role in cancer treatment strategies.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide on several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromoaniline | Moderate antimicrobial activity | Less effective than target compound |

| N-Isopropylacetamide | Low anticancer activity | Lacks fluorine substitution |

The presence of both the bromine and fluorine substituents in 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide enhances its biological profile compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-fluorophenoxy)-N-isopropylacetamide, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluorophenol and N-isopropylchloroacetamide. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or acetone), and base choice (e.g., K₂CO₃). Impurities like unreacted phenol or byproducts (e.g., dimerization products) can be minimized via gradient HPLC purification and monitored using LC-MS . Reaction progress should be tracked via TLC (silica gel, hexane:ethyl acetate 7:3) and quantified via ¹H NMR (e.g., integration of aromatic protons at δ 7.2–7.8 ppm) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) to monitor degradation. Prepare solutions in buffers (pH 3–9) and store at 25°C, 40°C, and 60°C for 1–6 months. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Degradation products (e.g., hydrolyzed amide or dehalogenated derivatives) should be characterized via HRMS and ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns (e.g., ²J₆-F splitting in ¹H NMR).

- LC-MS/MS : Confirm molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of isopropyl group, m/z 228).

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and aryl bromide C-Br (~600 cm⁻¹).

Purity ≥95% is achievable via preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies electrophilic sites (e.g., C-4 bromine vs. C-2 fluorine). Solvent effects (e.g., DMSO) are modeled via PCM. Validate predictions experimentally by synthesizing derivatives (e.g., replacing Br with -OH/-NH₂) and comparing reaction rates via kinetic studies .

Q. What experimental designs are suitable for investigating the compound’s environmental degradation pathways in soil/water systems?

- Methodological Answer : Follow OECD Guideline 307: Use ¹⁴C-labeled compound in soil microcosms (pH 6.5–7.5, 25°C). Extract samples at intervals (0–90 days) and analyze via radio-HPLC. Identify metabolites (e.g., dehalogenated products) using QTOF-MS. Compare abiotic (UV light, hydrolysis) and biotic (microbial) degradation pathways. Include controls with sterilized soil .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4). Use orthogonal methods:

- Fluorescence polarization : Measure binding affinity to target enzymes.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography : Resolve ligand-enzyme interactions (e.g., halogen bonding with Br/F).

Statistical analysis (ANOVA, Tukey’s test) identifies outliers. Contradictions may arise from assay interference (e.g., compound aggregation) .

Q. What strategies validate the compound’s role in modulating oxidative stress pathways in cellular models?

- Methodological Answer : Use HepG2 cells treated with H₂O₂ (100 μM) and the compound (1–50 μM). Measure ROS levels via DCFH-DA fluorescence. Validate via:

- Western blot : Nrf2 nuclear translocation.

- qPCR : HO-1 and SOD1 expression.

Include NAC (5 mM) as a positive control. Dose-response curves (EC₅₀) and siRNA knockdown of Nrf2 confirm specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer : Standardize solubility measurements via shake-flask method (24 hr equilibration, 25°C). Use saturated solutions filtered through 0.22 μm membranes. Quantify via UV-Vis (calibration curve at λₘₐₓ). Discrepancies often arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state via PXRD and DSC. Report solvent systems (e.g., aqueous buffers vs. DMSO) explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.